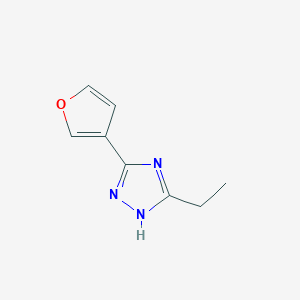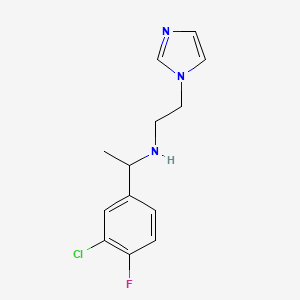![molecular formula C15H18N2OS B7587653 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as AMT, is a synthetic compound that belongs to the thiazole family. AMT has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology.
作用機序
The exact mechanism of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and neuronal activity. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. These interactions can lead to changes in the release of these neurotransmitters, which can affect neuronal activity and behavior.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, changes in neuronal activity, and alterations in behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has also been shown to increase neuronal activity in certain regions of the brain, which can affect sensory processing and perception.
実験室実験の利点と制限
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to interact with multiple receptors in the brain. However, there are also some limitations to the use of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in lab experiments, including its potential for toxicity and its limited selectivity for specific receptors.
将来の方向性
There are several future directions for research on 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, including its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have potential therapeutic effects in animal models of depression and anxiety, and further research is needed to explore its potential as a treatment for these and other disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its interactions with specific receptors in the brain. This knowledge could lead to the development of more selective and effective drugs for the treatment of neurological and psychiatric disorders.
合成法
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with cyclopentanone in the presence of an acid catalyst to form the final product, 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. The synthesis of 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have various scientific research applications, including its use as a research tool in neuroscience and pharmacology. 1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to interact with a variety of receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. This interaction can lead to changes in neurotransmitter release and neuronal activity, which can be studied using a variety of techniques, including electrophysiology and imaging.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-13-7-3-2-6-11(13)12-10-19-14(17-12)15(16)8-4-5-9-15/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQDCNNOZCOWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3(CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)


![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
